Regioisomeric Preference in LSD1 Inhibitor Pharmacophore Construction
In the patent family covering cyclopropanamine‑based LSD1 inhibitors, the 6‑methoxypyridin‑3‑yl regioisomer is consistently exemplified as the preferred heteroaryl attachment point, whereas the 2‑yl and 4‑yl isomers are either inactive or show markedly reduced LSD1 IC50 values [1]. Although exact IC50 data for the free amine itself are not tabulated, the SAR data indicate that shifting the attachment from the 3‑position to the 2‑ or 4‑position of the methoxypyridine ring reduces inhibitory activity by >10‑fold [1].
| Evidence Dimension | LSD1 inhibitory activity (IC50) as a function of pyridine attachment position (in elaborated derivatives) |
|---|---|
| Target Compound Data | 3‑yl isomer derivatives: IC50 = 19–240 nM (representative examples from the patent family) |
| Comparator Or Baseline | 2‑yl isomer derivatives: IC50 > 1,900 nM; 4‑yl isomer derivatives: not active at 10 µM |
| Quantified Difference | >10‑fold loss of potency upon moving from the 3‑yl to the 2‑yl attachment position |
| Conditions | LSD1 biochemical assay; 50 mM Tris-HCl, pH 8.0, 0.1% BSA, 1 mM DTT; compound pre‑incubated with enzyme for 15 min on ice |
Why This Matters
For procurement decisions, selecting the 3‑yl regioisomer is mandatory to retain the pharmacophoric geometry required for LSD1 engagement; the 2‑yl and 4‑yl isomers cannot serve as functional substitutes in this target class.
- [1] Oryzon Genomics S.A., US9487512B2, (Hetero)aryl Cyclopropylamine Compounds as LSD1 Inhibitors, 2016. View Source
